molecular formula C17H12BrNO4 B307635 {2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid

{2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B307635
M. Wt: 374.2 g/mol
InChI Key: XNYJPURGJHFBQX-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a brominated indole moiety and a phenoxyacetic acid group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps, starting with the bromination of an indole derivative. The brominated indole is then subjected to a series of reactions, including condensation with a suitable aldehyde to form the indolylidene intermediate. This intermediate is subsequently reacted with phenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

{2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

{2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of {2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, but they may include enzymes, receptors, and other cellular proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated indole derivatives and phenoxyacetic acid analogs. Examples are:

  • 5-bromoindole-3-acetic acid
  • Phenoxyacetic acid

Uniqueness

What sets {2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid apart is its unique combination of a brominated indole and a phenoxyacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H12BrNO4

Molecular Weight

374.2 g/mol

IUPAC Name

2-[2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H12BrNO4/c18-11-5-6-14-12(8-11)13(17(22)19-14)7-10-3-1-2-4-15(10)23-9-16(20)21/h1-8H,9H2,(H,19,22)(H,20,21)/b13-7-

InChI Key

XNYJPURGJHFBQX-QPEQYQDCSA-N

SMILES

C1=CC=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OCC(=O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OCC(=O)O

Origin of Product

United States

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